molecular formula C28H24N2O2 B11560392 N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B11560392
M. Wt: 420.5 g/mol
InChI Key: JKURSBUBEYCHAZ-UHFFFAOYSA-N
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Description

(Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE typically involves the following steps:

    Formation of the Methoxyphenyl Aldehyde: This can be achieved through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.

    Condensation Reaction: The methoxyphenyl aldehyde is then reacted with an amine derivative of biphenyl under acidic or basic conditions to form the imine linkage. This step often requires a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE largely depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
  • **(Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE

Uniqueness

The uniqueness of (Z)-1-(4-METHOXYPHENYL)-N-{2’-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where such properties are required.

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[2-[2-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C28H24N2O2/c1-31-23-15-11-21(12-16-23)19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)30-20-22-13-17-24(32-2)18-14-22/h3-20H,1-2H3

InChI Key

JKURSBUBEYCHAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=C(C=C4)OC

Origin of Product

United States

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